molecular formula C39H72O3Si2 B13741007 (6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol

(6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol

Cat. No.: B13741007
M. Wt: 645.2 g/mol
InChI Key: HAYVDHBKYABBBI-HGFSNNFDSA-N
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Description

The compound (6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-ol is a complex organic molecule characterized by multiple functional groups, including silyl ethers and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The key steps include:

    Formation of the cyclohexylidene intermediate: This step involves the reaction of a suitable precursor with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.

    Introduction of the indene moiety: The cyclohexylidene intermediate is then reacted with an indene derivative under conditions that promote the formation of the octahydro-1H-inden-1-yl group.

    Final assembly: The final step involves the coupling of the intermediate with a suitable heptan-2-ol derivative, followed by purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds in the cyclohexylidene and indene moieties can be reduced to form saturated derivatives.

    Substitution: The silyl ether groups can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: TBAF in tetrahydrofuran (THF) is commonly used for desilylation reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of hydroxyl or other functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme-substrate interactions.

    Medicine: It may have potential as a lead compound for the development of new drugs.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Signal Transduction: It may interfere with cellular signaling pathways by modulating the activity of key proteins.

    Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-one
  • (6R)-6-[(1r,4e,7Ar)-4-{2-[(1E,3S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptan-2-amine

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable molecule for various applications in research and industry.

Properties

Molecular Formula

C39H72O3Si2

Molecular Weight

645.2 g/mol

IUPAC Name

(6R)-6-[(1R,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

InChI

InChI=1S/C39H72O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h20-21,28,32-35,40H,2,16-19,22-27H2,1,3-15H3/b30-20+,31-21+/t28-,32-,33-,34?,35+,39-/m1/s1

InChI Key

HAYVDHBKYABBBI-HGFSNNFDSA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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